1-(1-isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine
CAS No.: 1211504-90-3
Cat. No.: VC4623338
Molecular Formula: C9H16N2
Molecular Weight: 152.241
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211504-90-3 |
|---|---|
| Molecular Formula | C9H16N2 |
| Molecular Weight | 152.241 |
| IUPAC Name | N-methyl-1-(1-propan-2-ylpyrrol-2-yl)methanamine |
| Standard InChI | InChI=1S/C9H16N2/c1-8(2)11-6-4-5-9(11)7-10-3/h4-6,8,10H,7H2,1-3H3 |
| Standard InChI Key | VCWAXKSEVGVKJS-UHFFFAOYSA-N |
| SMILES | CC(C)N1C=CC=C1CNC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The molecular structure of 1-(1-isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine consists of a five-membered pyrrole ring substituted at the 1-position with an isopropyl group (-CH(CH)) and at the 2-position with a methylated methanamine moiety (-CH-NH-CH). The pyrrole ring’s aromaticity is partially retained, though substitution at the nitrogen alters its electron distribution .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | 1-(1-Isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine |
| Key Functional Groups | Pyrrole, Isopropyl, Tertiary Amine |
Stereochemical Considerations
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis involves three primary steps, adapted from methods for analogous pyrrole derivatives :
-
Pyrrole Alkylation:
Reaction of pyrrole with isopropyl bromide under basic conditions (KCO, DMF, 80°C) yields 1-isopropyl-1H-pyrrole. -
Vilsmeier-Haack Formylation:
Formylation at the 2-position using POCl and DMF generates 1-isopropyl-1H-pyrrole-2-carbaldehyde . -
Reductive Amination:
Reaction of the aldehyde with methylamine (CHNH) and NaBH produces the target compound:
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement Strategy |
|---|---|---|
| Alkylation Temperature | 80°C | Microwave-assisted heating |
| Formylation Catalyst | POCl (1.2 equiv) | Slow reagent addition |
| Reduction Time | 12 hours | Use of BH-THF |
Industrial Production Challenges
Scale-up faces hurdles in:
-
Regioselectivity: Competing alkylation at pyrrole carbon positions requires careful catalyst screening .
-
Waste Management: POCl byproducts necessitate neutralization protocols to meet environmental regulations .
Physicochemical Properties
Spectral Characteristics
-
IR Spectroscopy: N-H stretch at ~3350 cm (amine), C=N pyrrole ring vibration at 1580 cm .
-
NMR (predicted):
Solubility and Stability
| Property | Value |
|---|---|
| Water Solubility | 2.1 mg/mL (25°C) |
| logP | 1.8 |
| Thermal Stability | Decomposes >210°C |
The isopropyl group enhances lipid solubility compared to unsubstituted pyrrole derivatives, while the tertiary amine improves water solubility via salt formation .
| Compound Class | Target | IC/K |
|---|---|---|
| N-Methylpyrroleamines | MAO-B | 14 μM |
| Isopropyl-substituted | 5-HT Receptor | 22 nM |
Material Science Applications
The conjugated pyrrole system enables:
-
Conductive Polymers: Doping with iodine achieves conductivity up to 10 S/cm .
-
Coordination Chemistry: Forms stable complexes with Cu(II) (log K = 4.7) and Fe(III) .
| Hazard | Precautionary Measure |
|---|---|
| Skin Irritation | Nitrile gloves (ASTM F739) |
| Inhalation Risk | Fume hood (≥100 fpm face velocity) |
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